![molecular formula C12H32BNSi2 B14378686 N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 89487-13-8](/img/structure/B14378686.png)
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a chemical compound with the molecular formula C12H32BNSi2. This compound is known for its unique structure, which includes both boron and silicon atoms, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with di(propan-2-yl)borane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride in an inert solvent such as THF.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes or silanes.
Applications De Recherche Scientifique
N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves its ability to participate in various chemical reactions. The boron atom can form stable complexes with other molecules, while the silicon atom can enhance the compound’s stability and reactivity. These properties make it a versatile reagent in organic synthesis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylamine: A precursor in the synthesis of N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine.
Di(propan-2-yl)borane: Another precursor used in the synthesis.
Boronic acids: Compounds that share similar boron chemistry.
Uniqueness
This compound is unique due to its dual functionality, incorporating both boron and silicon atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only boron or silicon.
Propriétés
Numéro CAS |
89487-13-8 |
|---|---|
Formule moléculaire |
C12H32BNSi2 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-[[bis(trimethylsilyl)amino]-propan-2-ylboranyl]propane |
InChI |
InChI=1S/C12H32BNSi2/c1-11(2)13(12(3)4)14(15(5,6)7)16(8,9)10/h11-12H,1-10H3 |
Clé InChI |
BRAFPPMDOSUOND-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C)(C(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


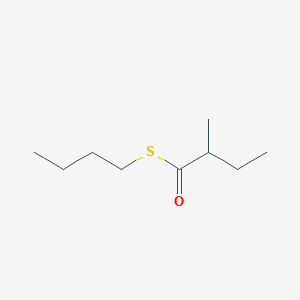
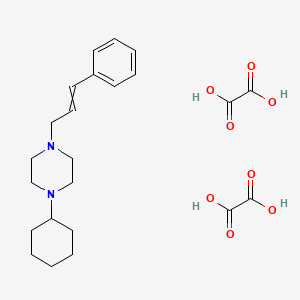
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
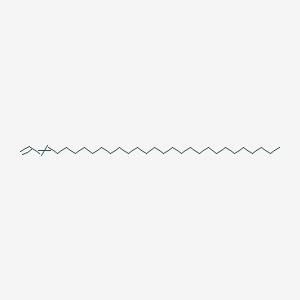
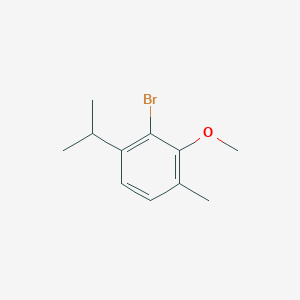
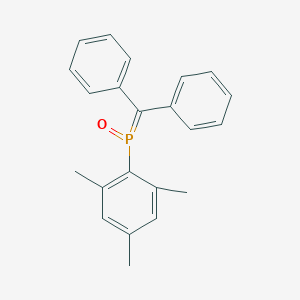

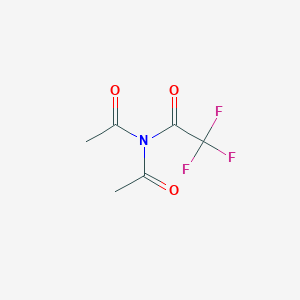
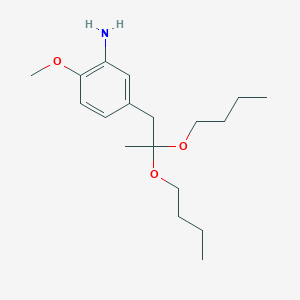

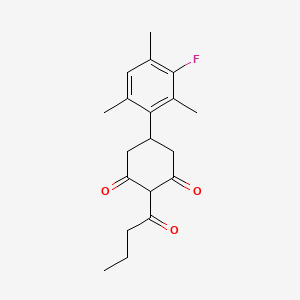
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
